molecular formula C23H18BrNO2 B11560985 4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B11560985
M. Wt: 420.3 g/mol
InChI Key: DXPPODJMXZUBQP-YBFFCPCVSA-N
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Description

4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves a condensation reaction between an aldehyde and an amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The final product is typically purified using techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. The imine group can also participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2-Chlorophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
  • 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Uniqueness

4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.

Properties

Molecular Formula

C23H18BrNO2

Molecular Weight

420.3 g/mol

IUPAC Name

[4-[(2-methylphenyl)iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C23H18BrNO2/c1-17-4-2-3-5-22(17)25-16-19-8-13-21(14-9-19)27-23(26)15-10-18-6-11-20(24)12-7-18/h2-16H,1H3/b15-10+,25-16?

InChI Key

DXPPODJMXZUBQP-YBFFCPCVSA-N

Isomeric SMILES

CC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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